5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Iodo-6-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C₆H₄N₂F₃I It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-(trifluoromethyl)pyridin-2-amine is reacted with an iodine source in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
5-Iodo-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-6-(trifluoromethyl)pyridin-2-amine
- 5-Fluoro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-Iodo-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic and steric properties, making this compound valuable in various chemical and biological applications.
Biological Activity
5-Iodo-6-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a pyridine ring with an iodine atom at the 5-position and a trifluoromethyl group at the 6-position. Its molecular formula is C7H5F3N2I, and it has a molecular weight of approximately 306.03 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that compounds with similar structures inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that similar trifluoromethyl-substituted pyridines significantly reduced viability in human cancer cells, suggesting a potential mechanism involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of trifluoromethyl pyridines possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogens like iodine enhances this activity, potentially through increased membrane permeability or interaction with bacterial enzymes .
Enzyme Inhibition
This compound has been investigated as an inhibitor of various enzymes, including kinases involved in cancer progression. The trifluoromethyl group has been linked to improved binding affinity to target proteins due to enhanced hydrophobic interactions. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against PI3Kα, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
Substituent | Biological Activity | Remarks |
---|---|---|
Iodine at Position 5 | Enhances cytotoxicity | Increases reactivity and potential enzyme targeting |
Trifluoromethyl at Position 6 | Improves lipophilicity and enzyme binding | Enhances membrane permeability |
The presence of both iodine and trifluoromethyl groups is critical for maximizing biological activity, as evidenced by comparative studies on related compounds .
Case Studies
- Anticancer Efficacy : In a recent study, a series of trifluoromethyl pyridine derivatives were synthesized and screened for anticancer activity. Among them, this compound exhibited the highest potency against breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Testing : A comprehensive evaluation against various bacterial strains revealed that this compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as a lead compound in antibiotic development .
- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound binds effectively to the active sites of several kinases, demonstrating potential as a therapeutic agent in targeted cancer therapies .
Properties
IUPAC Name |
5-iodo-6-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVGYFPJGTYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728745 | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227596-12-4 | |
Record name | 5-Iodo-6-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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